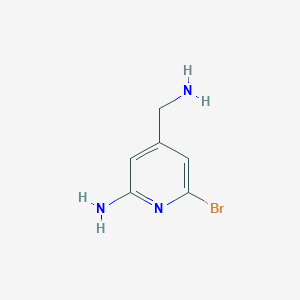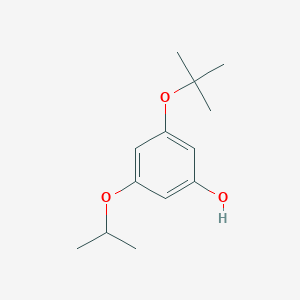
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH is a compound used in various scientific research fields, particularly in organic chemistry and biochemistry. It is a derivative of glycine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3-chlorophenoxyethyl moiety. This compound is often utilized in peptide synthesis and other applications requiring specific chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH typically involves several steps:
Protection of Glycine: Glycine is first protected with an Fmoc group to prevent unwanted reactions at the amino group.
Formation of the 3-Chlorophenoxyethyl Moiety: This step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the 3-chlorophenoxyethyl group.
Coupling Reaction: The protected glycine is then coupled with the 3-chlorophenoxyethyl group under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing automated peptide synthesizers and high-throughput purification techniques.
化学反应分析
Types of Reactions
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH undergoes various chemical reactions, including:
Substitution Reactions: The 3-chlorophenoxy group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar aprotic solvents.
Deprotection Reactions: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Deprotection Reactions: The primary product is the deprotected glycine derivative, which can be further modified or used in peptide synthesis.
科学研究应用
Chemistry
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH is widely used in peptide synthesis, serving as a building block for creating complex peptides and proteins. Its unique structure allows for specific modifications, making it valuable in the development of novel compounds.
Biology
In biological research, this compound is used to study protein interactions and functions. It can be incorporated into peptides that mimic natural proteins, aiding in the investigation of biological pathways and mechanisms.
Medicine
This compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its ability to be selectively modified makes it a useful tool in creating targeted treatments.
Industry
In the industrial sector, this compound is used in the production of specialized peptides for various applications, including cosmetics, food additives, and agricultural products.
作用机制
The mechanism of action of Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The 3-chlorophenoxyethyl group can interact with specific molecular targets, affecting biological pathways and processes. The Fmoc group serves as a protective group during synthesis, ensuring selective reactions at desired sites.
相似化合物的比较
Similar Compounds
Fmoc-Gly-OH: A simpler derivative of glycine without the 3-chlorophenoxyethyl group.
Fmoc-(2-phenoxyethyl)-Gly-OH: Similar structure but with a phenoxyethyl group instead of a 3-chlorophenoxyethyl group.
Uniqueness
Fmoc-(2-(3-chlorophenoxy)ethyl)-Gly-OH is unique due to the presence of the 3-chlorophenoxyethyl group, which provides specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective modifications and interactions.
属性
分子式 |
C25H22ClNO5 |
|---|---|
分子量 |
451.9 g/mol |
IUPAC 名称 |
2-[2-(3-chlorophenoxy)ethyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C25H22ClNO5/c26-17-6-5-7-18(14-17)31-13-12-27(15-24(28)29)25(30)32-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,28,29) |
InChI 键 |
IPWXUMIZNBNCST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCOC4=CC(=CC=C4)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B14850888.png)


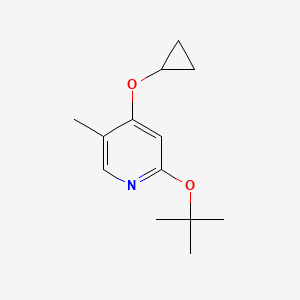
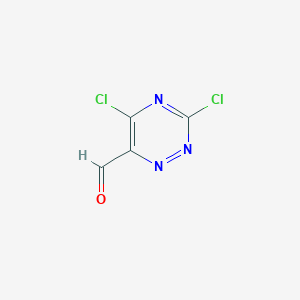
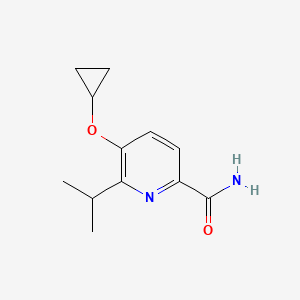



![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)
